molecular formula C10H7ClN2O2 B577430 Methyl 2-chloroquinazoline-5-carboxylate CAS No. 1221288-22-7

Methyl 2-chloroquinazoline-5-carboxylate

Cat. No.: B577430
CAS No.: 1221288-22-7
M. Wt: 222.628
InChI Key: ZUJJYZRHYQSTIO-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinazoline-5-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloroquinazoline-5-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-5-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-chloroquinazoline-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazoline: A precursor in the synthesis of methyl 2-chloroquinazoline-5-carboxylate.

    Quinazoline-5-carboxylic acid: An oxidation product of this compound.

    Dihydroquinazoline derivatives: Reduction products of this compound.

Uniqueness

This compound is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in the synthesis of diverse compounds. Its ability to serve as a building block for pharmaceuticals and materials science applications highlights its importance in research and industry .

Biological Activity

Methyl 2-chloroquinazoline-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its pharmacological significance. The presence of the chlorine atom at the 2-position and the carboxylate group at the 5-position enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. Quinazoline derivatives are known to exhibit antiproliferative effects by inhibiting cell growth through several biochemical pathways:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Inhibition of Kinases : Quinazoline derivatives often inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells, which is a critical mechanism for their anticancer activity .

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer cell lines. Below is a summary of its effects based on recent studies:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)6.4
MDA-MB-468 (breast)20
HCT-116 (colorectal)160

Case Studies

  • HepG2 Cell Line : In studies involving HepG2 cells, this compound exhibited an IC50 value of 6.4 µM, indicating potent cytotoxicity compared to gefitinib, a known anticancer agent .
  • Morphological Changes : Treatment with this compound led to notable morphological alterations in HepG2 cells, such as cell shrinkage and rounding, which are indicative of apoptosis .
  • Broad-Spectrum Activity : The compound has shown broad-spectrum activity against multiple cancer types, suggesting its potential as a lead compound for developing new anticancer therapies .

Other Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : It has been noted for potential antibacterial and antiviral properties, making it a candidate for further research in infectious disease treatment.
  • Enzyme Inhibition : The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways, contributing to its therapeutic potential in diseases beyond cancer .

Research Applications

This compound is utilized as a building block in medicinal chemistry for synthesizing novel pharmaceutical compounds. Its structural versatility allows researchers to explore modifications that could enhance its biological activity or reduce toxicity.

Properties

IUPAC Name

methyl 2-chloroquinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-9(14)6-3-2-4-8-7(6)5-12-10(11)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJJYZRHYQSTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC(=NC2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725521
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221288-22-7
Record name Methyl 2-chloroquinazoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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